(S)-2-(2-Phenylethyl)chroman-4-one
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Overview
Description
(S)-2-(2-Phenylethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which is a significant building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Phenylethyl)chroman-4-one typically involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate phenylethyl ketones with suitable reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Phenylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives with altered properties.
Substitution: Involves replacing one functional group with another to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(S)-2-(2-Phenylethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (S)-2-(2-Phenylethyl)chroman-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(2-Phenylethyl)chroman-4-one include other chromanone derivatives and related heterocycles. Examples include:
- 4-Chromanone
- 2-Phenylethylchroman
- 2-(2-Phenylethyl)chroman-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the unique biological activities it exhibits. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S)-2-(2-phenylethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,14H,10-12H2/t14-/m0/s1 |
InChI Key |
JSZHKARAUAIUIV-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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